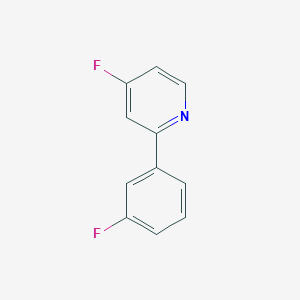

4-Fluoro-2-(3-fluorophenyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7F2N |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-fluoro-2-(3-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7F2N/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-7H |

InChI Key |

JGFPIBZIVSUJLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=CC(=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 2 3 Fluorophenyl Pyridine

Strategic Retrosynthetic Deconstruction and Key Disconnections

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the logical disassembly of a target molecule into simpler, commercially available starting materials. For 4-Fluoro-2-(3-fluorophenyl)pyridine, the most logical and widely employed retrosynthetic disconnection is the carbon-carbon bond between the pyridine (B92270) and phenyl rings. This approach simplifies the synthesis into two key fragments: a substituted pyridine and a substituted benzene (B151609) derivative.

This central disconnection gives rise to several potential synthetic routes, primarily revolving around cross-coupling reactions. The two main strategies involve either a (3-fluorophenyl)metal species reacting with a 2-halo-4-fluoropyridine or a (4-fluoro-2-pyridyl)metal species reacting with a halo-3-fluorobenzene. The choice between these pathways often depends on the availability and reactivity of the starting materials and the desired control over the reaction's regioselectivity.

Convergent and Divergent Synthetic Routes to the this compound Core

Both convergent and divergent synthetic strategies can be envisioned for the synthesis of this compound. A convergent synthesis would involve the separate synthesis of the two key aromatic fragments followed by their coupling in a late-stage step. researchgate.net This approach is often efficient as it allows for the independent optimization of the synthesis of each fragment.

A divergent approach, on the other hand, might start from a common intermediate that is later elaborated to introduce the necessary fluorine substituents and the biaryl linkage. For instance, a pre-formed 2-arylpyridine core could undergo late-stage fluorination. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for the formation of the C-C bond in biaryl systems like this compound. mdpi.com

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. mdpi.comnih.gov The synthesis of this compound via Suzuki-Miyaura coupling can be achieved by two primary routes:

Route A: Coupling of a 2-halo-4-fluoropyridine with (3-fluorophenyl)boronic acid.

Route B: Coupling of a (4-fluoro-2-pyridyl)boronic acid with a 1-halo-3-fluorobenzene.

The success of these reactions is highly dependent on the choice of catalyst, ligand, and base. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. claremont.edu The use of bulky, electron-rich phosphine (B1218219) ligands can significantly improve the efficiency of the coupling, especially with less reactive chloro-substrates. acs.orgresearchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in the Synthesis of Fluorinated Biaryls mdpi.comclaremont.edu

| Coupling Partners | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromo-4-fluorobenzene & 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/Toluene | 110 | >95 |

| Pyridine-2-sulfonyl fluoride (B91410) & (Hetero)arylboronic acids | Pd(dppf)Cl₂ | dppf | K₃PO₄ | THF/H₂O | 65-100 | 5-89 |

Note: This table presents generalized conditions for similar reactions and not specifically for this compound, as direct literature for this exact molecule is limited.

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions like the Negishi and Stille couplings offer alternative and sometimes advantageous routes.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds. wikipedia.orgorganic-chemistry.org This can be particularly useful for coupling with less reactive halides. The reaction is catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org A potential route to this compound would involve the reaction of a 2-halo-4-fluoropyridine with a pre-formed (3-fluorophenyl)zinc halide. sigmaaldrich.com The preparation of pyridylzinc halides is also well-established, providing another viable pathway. orgsyn.org

The Stille coupling employs organotin reagents. wikipedia.org A key advantage of Stille coupling is the stability of the organostannanes to air and moisture. However, the toxicity of tin compounds is a significant drawback. The mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to other palladium-catalyzed couplings. wikipedia.org

Table 2: Comparison of Cross-Coupling Methodologies

| Reaction | Organometallic Reagent | Advantages | Disadvantages |

| Suzuki-Miyaura | Organoboron | Commercially available reagents, low toxicity, stable | Can be slower with unreactive halides |

| Negishi | Organozinc | High reactivity, good for unreactive halides | Moisture and air sensitive reagents |

| Stille | Organotin | Stable reagents | High toxicity of tin compounds |

The choice of ligand is critical for achieving high yields and regioselectivity in cross-coupling reactions. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, have been shown to be highly effective in promoting the coupling of challenging substrates, including electron-deficient pyridines and sterically hindered aryl halides. acs.org For instance, ligands like SPhos and XPhos can facilitate reactions at lower temperatures and catalyst loadings. acs.org

In the context of pyridyl couplings, pyridine-based ligands themselves can play a role in the catalytic cycle. acs.orgnih.govresearchgate.net The development of specialized ligands, including chiral variants for asymmetric synthesis, is an active area of research. acs.org The optimization of the catalyst system, including the palladium precursor, ligand, base, and solvent, is crucial for maximizing the efficiency of the synthesis of this compound.

C-H Activation and Functionalization Methodologies

A more recent and atom-economical approach to biaryl synthesis involves the direct C-H activation and functionalization of one of the aromatic rings. beilstein-journals.org This strategy avoids the pre-functionalization required in traditional cross-coupling reactions, thus shortening the synthetic sequence.

For the synthesis of this compound, a C-H activation approach could involve the direct arylation of 4-fluoropyridine (B1266222) with a 3-fluoroaryl species. Palladium catalysts are often used for such transformations, frequently in the presence of a directing group to control regioselectivity. However, the inherent electronic properties of the pyridine ring can also guide the regioselectivity of C-H functionalization. beilstein-journals.org

Another possibility is the C-H fluorination of a pre-formed 2-(3-fluorophenyl)pyridine. nih.gov This late-stage fluorination can be achieved using various fluorinating agents. The regioselectivity of such a reaction would be a key challenge to overcome.

While the application of C-H activation for the specific synthesis of this compound is not extensively documented in the public domain, the general principles of this methodology suggest it as a promising and elegant future direction for the synthesis of this and related compounds.

Direct Arylation Techniques for Pyridine Systems

Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, avoiding the pre-functionalization of starting materials. rsc.org This approach is particularly attractive for pyridine synthesis as it streamlines the process and minimizes waste. researchgate.net

For the synthesis of this compound, a direct C-H arylation would involve the coupling of 4-fluoropyridine with a 3-fluorophenyl source. Palladium-catalyzed reactions are commonly employed for such transformations. researchgate.net The challenge in direct pyridine functionalization lies in controlling the regioselectivity, as the pyridine ring has multiple C-H bonds (C2, C3, C4) with different reactivities. researchgate.net The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom often complicate these reactions. rsc.org

Typically, direct C-H functionalization of pyridines favors the C2 or C4 positions. researchgate.net In a strategy to synthesize 2,6-diarylpyridines, a transient activator like (MeO)₂SO₂ is used to form an N-methylpyridinium salt in situ. This activation facilitates diarylation at both the 2- and 6-positions, followed by N-demethylation. nih.gov A similar mono-arylation strategy could potentially be adapted for the C2-arylation of 4-fluoropyridine.

Table 1: Comparison of Direct Arylation Approaches for Pyridine Functionalization

| Catalyst System | Directing Group/Activator | Selectivity | Key Features |

| Pd(OAc)₂ / 1,10-phenanthroline | None | C3-arylation | Enables arylation of unprotected pyridines. researchgate.net |

| Pd/Cu catalysis | (MeO)₂SO₂ (transient activator) | C2, C6-diarylation | Involves in situ formation of a pyridinium (B92312) salt. nih.gov |

| Nickel / Lewis Acid | None | C2-alkenylation or C4-alkylation | Regioselectivity is controlled by the choice of Lewis acid. acs.orgnih.gov |

| Palladium / Phosphine Ligand | Amide (internal) | Intramolecular C-H arylation | Used for constructing fused heterocyclic systems. nih.gov |

Pyridine Ring Construction and Late-Stage Functionalization

Beyond functionalizing a pre-existing pyridine ring, building the core structure with the desired substituents or introducing them at a late stage are crucial strategies.

Cycloaddition reactions offer a convergent and efficient way to construct the pyridine ring from acyclic precursors. nih.gov These methods are valuable for creating highly substituted pyridines that might be difficult to access through other routes. wikipedia.orgacsgcipr.org

[4+2] Cycloadditions (Diels-Alder Reactions): This is a powerful strategy for forming six-membered rings. acsgcipr.org Inverse-electron-demand Diels-Alder reactions are particularly successful for pyridine synthesis. wikipedia.org For instance, a vinylallene can react with an arylsulfonyl cyanide in a [4+2] cycloaddition to form an isopyridine, which then aromatizes to the pyridine. nih.govacs.org This approach allows for the synthesis of multisubstituted pyridines from readily available starting materials. acs.org

[2+2+2] Cycloadditions: Transition-metal catalysis, particularly with cobalt or rhodium, can facilitate the [2+2+2] cyclotrimerization of alkynes and nitriles to form pyridines. nih.gov This method is highly versatile, allowing for the controlled synthesis of various substitution patterns. nih.gov

(3+3) Cycloadditions: An organocatalyzed, formal (3+3) cycloaddition between enamines and unsaturated aldehydes or ketones provides a practical route to tri- or tetrasubstituted pyridines. acs.org

Table 2: Overview of Cycloaddition Strategies for Pyridine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Key Features |

| Inverse-electron demand Diels-Alder | 1,2,4-Triazine and an enamine | Thermal | Forms the pyridine nucleus with expulsion of N₂. wikipedia.org |

| [4+2] Cycloaddition | Vinylallene and sulfonyl cyanide | Thermal or base | Convergent route to highly substituted pyridines. nih.govacs.org |

| [2+2+2] Cycloaddition | Alkyne and nitrile | Transition metal (e.g., Co, Rh) | High control over substitution patterns. nih.gov |

| (3+3) Cycloaddition | Enamine and enal/ynal/enone | Organocatalyst (e.g., FeCl₃, pyrrolidine (B122466) HCl) | Practical synthesis of various substituted pyridines. acs.org |

Late-stage functionalization (LSF) is critical in medicinal chemistry for rapidly generating analogues for structure-activity relationship studies. nih.gov

Late-Stage Fluorination: Introducing fluorine atoms onto a complex molecule in the final steps of a synthesis is highly desirable. nih.govmpg.dempg.de For pyridines, direct C-H fluorination at the position alpha to the nitrogen can be achieved using reagents like silver(II) fluoride (AgF₂). nih.govberkeley.eduacs.org The resulting 2-fluoropyridine (B1216828) can then undergo nucleophilic aromatic substitution (SNAr) to introduce a variety of other functional groups. nih.govberkeley.edu While nucleophilic fluorination of pyridines is challenging due to the electron-deficient ring, using pyridine N-oxides can facilitate this process, even at the meta position. rsc.orgnih.gov

Post-Synthetic Defluorination: While less common, selective defluorination can be a strategic tool. The extreme strength of the carbon-fluorine bond makes this process difficult. nih.gov However, research into the degradation of per- and polyfluoroalkyl substances (PFAS) has explored reductive defluorination methods using photochemical or microbial pathways, though these are often slow. nih.gov Mechanochemical methods using reagents like zero-valent iron have shown promise for more complete defluorination. nih.gov In specific contexts, oxidative defluorination of perfluoroaromatics has also been demonstrated using biomimetic iron complexes, proceeding through an electrophilic C-O addition followed by a fluoride shift. nih.gov

Green Chemistry Principles in the Synthesis of Fluorinated Pyridines

Applying green chemistry principles to the synthesis of compounds like this compound is essential for sustainability. This involves careful solvent selection, maximizing catalytic efficiency, and optimizing atom economy. acs.orgacs.org

The choice of solvent significantly impacts the rate, selectivity, and environmental footprint of a reaction. rsc.orgwhiterose.ac.uk In palladium-catalyzed cross-coupling reactions, the solvent can influence the stability and activity of the catalytic species. whiterose.ac.ukresearchgate.net Green solvents are selected based on their low toxicity, biodegradability, and derivation from renewable resources. researchgate.net For example, in Suzuki cross-coupling reactions, solvents like ethylene (B1197577) glycol and glycerol (B35011) have been identified as sustainable options. researchgate.net

Catalytic efficiency is paramount. This involves using low catalyst loadings, ensuring high turnover numbers, and enabling catalyst recycling. sigmaaldrich.com For palladium-catalyzed reactions, the generation of the active Pd(0) species from a stable precatalyst is a critical step that can be influenced by the solvent and additives. whiterose.ac.uk The use of microwave-assisted synthesis has also been recognized as a green tool, often leading to shorter reaction times, reduced energy consumption, and higher yields. acs.orgacs.org

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. numberanalytics.comepa.govwjpps.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. numberanalytics.com

In contrast, substitution and elimination reactions often have lower atom economy due to the formation of stoichiometric byproducts. For biaryl syntheses like the Suzuki coupling, while highly effective, the generation of boronic acid-derived waste is a consideration. Direct C-H arylation offers a significant improvement in atom economy by eliminating the need for organometallic reagents and the associated waste streams. rsc.org

Waste minimization also involves reducing the use of auxiliary substances like solvents and separation agents, and choosing synthetic routes with fewer steps. epa.gov Multicomponent reactions (MCRs) are an excellent example of this principle, as they combine several starting materials in a single step to form a complex product, thereby reducing reaction time, solvent usage, and waste. acs.org

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 4 Fluoro 2 3 Fluorophenyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for electron-deficient aromatic rings like pyridine. youtube.comyoutube.com The presence of the electronegative nitrogen atom and the fluorine substituent at the 4-position makes the pyridine ring of 4-Fluoro-2-(3-fluorophenyl)pyridine susceptible to nucleophilic attack.

Fluorine substituents significantly impact the reactivity of the pyridine ring towards SNAr. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophiles. sci-hub.senih.govreddit.com In the context of halopyridines, the reactivity order for SNAr is typically F > Cl > Br > I. This is because the rate-determining step is the initial addition of the nucleophile to the ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. sci-hub.senih.govreddit.com This effect is more pronounced than the leaving group ability, where fluoride (B91410) is the poorest leaving group among the halogens. sci-hub.se

The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reportedly 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the activating effect of fluorine. nih.gov This principle suggests that the fluorine at the C4 position of this compound will be the more reactive site for SNAr compared to a hypothetical chloro or bromo analogue.

Nucleophilic attack on the pyridine ring generally occurs at the positions ortho (C2/C6) and para (C4) to the nitrogen atom. youtube.comstackexchange.com This is because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. youtube.comstackexchange.com In this compound, both the C4 and C6 positions are activated towards nucleophilic attack.

However, the fluorine atom at the C4 position is an excellent leaving group in SNAr reactions. acs.org Therefore, nucleophilic attack will preferentially occur at the C4 position, leading to the displacement of the fluoride ion. The stability of the intermediate formed by attack at C4 is enhanced by the resonance delocalization of the negative charge onto the pyridine nitrogen. stackexchange.com

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Position of Attack | Leaving Group | Stability of Intermediate | Predicted Outcome |

| C4 | F | High (resonance with N) | Substitution of Fluoride |

| C6 | H | Lower (no leaving group) | No reaction |

| C3, C5 | H | Low (no resonance with N) | No reaction |

Electrophilic Aromatic Substitution on the Phenyl Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. lumenlearning.commasterorganicchemistry.com In 2-phenylpyridine (B120327), the pyridine ring acts as a deactivating group towards electrophilic substitution on the phenyl ring. rsc.org Kinetic studies on the nitration of 2-phenylpyridine show that the reaction proceeds on the conjugate acid of the pyridine, and the phenyl ring is deactivated compared to benzene. rsc.org

The fluorine atom on the phenyl ring of this compound is a deactivating substituent, further reducing the electron density of the phenyl ring and making it less susceptible to electrophilic attack. researchgate.net Fluorine is an ortho, para-director, but its deactivating nature means that harsher reaction conditions are generally required for electrophilic substitution to occur. The combined deactivating effects of the pyridyl group and the fluorine atom make electrophilic aromatic substitution on the phenyl moiety of this compound challenging.

Directed Ortho-Metalation (DoM) and Lithiation Reactivity

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. baranlab.orgorganic-chemistry.orgwikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgwikipedia.org The nitrogen atom of the pyridine ring can act as a directing group, facilitating lithiation at the C3 position or on the phenyl ring at the position ortho to the C-N bond. uwindsor.ca

In the case of 2-phenylpyridine, the pyridine nitrogen can direct the lithiation to the ortho-position of the phenyl ring. acs.org This allows for the introduction of various electrophiles at this specific position. For this compound, the situation is more complex due to the presence of two rings and two fluorine substituents. The pyridine nitrogen can direct metalation to the C3 position of the pyridine ring or the C2' position of the phenyl ring. The fluorine atoms can also influence the acidity of adjacent C-H bonds. The regioselectivity of lithiation will depend on the specific reaction conditions, including the base used and the temperature. znaturforsch.com

Table 2: Potential Sites for Directed Ortho-Metalation

| Directing Group | Potential Site of Lithiation | Influencing Factors |

| Pyridine Nitrogen | C3 of Pyridine | Proximity to DMG |

| Pyridine Nitrogen | C2' of Phenyl Ring | Chelation with Lithium |

| Fluorine (Pyridine) | C3 or C5 of Pyridine | Inductive effect on C-H acidity |

| Fluorine (Phenyl) | C2' or C4' of Phenyl Ring | Inductive effect on C-H acidity |

Transition-Metal-Mediated Transformations and Ligand Exchange Reactions

The pyridine nitrogen and the phenyl ring of this compound make it a suitable ligand for transition metals. wikipedia.org The compound can participate in a variety of transition-metal-catalyzed reactions, including cross-coupling and C-H functionalization reactions.

The nitrogen atom of the pyridine can coordinate to a metal center, facilitating reactions such as C-H activation. For instance, ruthenium-catalyzed meta-selective C-H alkylation has been observed for 2-phenylpyridine. acs.orgresearchgate.net The fluorine substituents can also influence the electronic properties of the molecule as a ligand and its reactivity in these transformations. wikipedia.org

Ligand exchange reactions, where one ligand is replaced by another in a metal complex, are fundamental in coordination chemistry and catalysis. nih.govyoutube.comyoutube.com this compound can act as a ligand and undergo exchange with other ligands on a metal center. nih.gov

Furthermore, the C-F bonds in this molecule can potentially be activated by transition metal complexes, leading to cross-coupling reactions. While C-F bond activation is generally more challenging than that of other carbon-halogen bonds, methods for the palladium-catalyzed cross-coupling of fluorinated arenes have been developed. mdpi.comresearchgate.net For example, pyridine sulfinates have been shown to be effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to the often problematic use of pyridine-2-boronates. rsc.org The Sonogashira cross-coupling of bromo- and fluoropyridines has also been demonstrated. soton.ac.uk

Radical Chemistry and Single Electron Transfer Processes

The radical chemistry and single electron transfer (SET) processes of this compound are dictated by the electronic influence of its constituent fluorine atoms. The high electronegativity of fluorine imparts a significant electron-withdrawing inductive effect on both the pyridine and phenyl rings. This effect renders the molecule electron-deficient, which in turn governs its behavior in radical reactions.

An electron-deficient aromatic system is generally less prone to oxidation to form a radical cation, as this would involve the removal of an electron from an already electron-poor system. Conversely, such a system is more susceptible to reduction to form a radical anion. This process can be initiated through single electron transfer from a suitable donor.

While specific studies on the radical chemistry of this compound are not extensively available, the behavior of analogous fluorinated aromatic compounds provides valuable insights. For instance, in the context of frustrated Lewis pairs (FLPs), which can facilitate SET, the presence of electron-withdrawing groups on the Lewis acid component can influence the energetics of electron transfer. Although not directly involving the target molecule, studies on FLP systems demonstrate that SET from a Lewis base to a Lewis acid can generate radical ion pairs. nii.ac.jp The propensity of an aromatic compound to accept an electron is a key factor in such processes.

The formation of a radical anion from this compound would likely require a potent reducing agent or photochemical initiation. Once formed, the stability of this radical anion would be enhanced by the delocalization of the unpaired electron across the two aromatic rings, a stability further augmented by the electron-withdrawing nature of the fluorine atoms. The subsequent reactivity of this transient species would be contingent on the specific reaction conditions, potentially leading to transformations such as radical-radical coupling or participation in radical chain propagation steps.

Photochemical and Electrochemical Reaction Pathways

The photochemical and electrochemical characteristics of this compound are intrinsically linked to its electronic structure, which is significantly modulated by the two fluorine substituents.

Photochemical Reaction Pathways:

Aromatic compounds, including substituted pyridines, are known to absorb ultraviolet radiation, leading to electronic excitation. The excited state of this compound could potentially engage in several photochemical processes. One such pathway is photoinduced electron transfer (PET). In the presence of a suitable electron donor, the excited molecule could act as an electron acceptor, leading to the formation of its radical anion. The feasibility of such a PET process is governed by the redox potentials of the excited state and the ground state of the donor molecule.

While direct photolysis of the carbon-fluorine bond is generally disfavored due to its high bond dissociation energy, photosensitized reactions could potentially lead to different outcomes. The photochemistry of related fluorinated aromatic compounds often involves complex pathways that can include isomerization or reactions with the solvent. For instance, photoredox catalysis has been employed for the synthesis of fluorinated pyridines, where light-induced single electron transfer initiates the desired chemical transformation. rsc.org

Electrochemical Reaction Pathways:

The electrochemical behavior of this compound is anticipated to reflect its electron-deficient nature. In cyclic voltammetry, the oxidation potential of this compound is expected to be higher (more positive) compared to its non-fluorinated counterpart, 2-phenylpyridine. This is a direct consequence of the energy penalty associated with removing an electron from an electron-poor aromatic system.

Conversely, the reduction potential is expected to be lower (less negative), indicating a greater ease of reduction. The initial reduction step would likely be a reversible one-electron process to generate the corresponding radical anion. The stability of this radical anion would be influenced by the solvent and supporting electrolyte. Further reduction at more negative potentials could lead to the formation of a dianion. The electrochemical properties of fluorinated pyridines are of interest in the development of materials for electronic applications, such as in light-emitting electrochemical cells (LECs), where the redox stability of the components is crucial. acs.org

Due to the absence of specific experimental data in the reviewed literature for this compound, a quantitative data table for its radical, photochemical, and electrochemical properties cannot be provided. The discussion herein is based on established principles of physical organic chemistry and analogies drawn from related fluorinated aromatic and heteroaromatic systems.

Computational and Theoretical Investigations on 4 Fluoro 2 3 Fluorophenyl Pyridine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties like energies, electron densities, and molecular orbitals. For a molecule like 4-Fluoro-2-(3-fluorophenyl)pyridine, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide fundamental insights into its electronic character.

Molecular Orbital Characterization (HOMO, LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

For a related compound, 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), DFT calculations have shown a HOMO energy of -6.5743 eV and a LUMO energy of -2.0928 eV, resulting in an energy gap of 4.4815 eV. It is expected that a similar analysis of this compound would reveal the distribution of these orbitals. The HOMO would likely be localized on the more electron-rich phenyl ring, while the LUMO might be distributed over the electron-deficient pyridine (B92270) ring.

Table 1: Illustrative Frontier Molecular Orbital Energies (based on a similar compound)

| Parameter | Energy (eV) |

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Note: The data in this table is for 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole and is presented for illustrative purposes.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).

In the case of this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons, making it a likely site for electrophilic attack. The fluorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the aromatic rings would show positive potential (blue). Such an analysis for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole revealed that the nitrogen atoms of the oxadiazole ring are the primary sites for electrophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

This analysis would likely reveal the most stable conformation (the global minimum on the PES) and any higher energy conformations (local minima). The rotational barrier between these conformations can also be determined. For a similar biaryl system, 4-[2-(4-Fluoro-phenyl)furan-3-yl]pyridine, crystallographic data revealed a dihedral angle of 49.51 (10)° between the pyridine and 4-fluorophenyl rings. A computational conformational analysis of this compound would provide similar insights into its preferred three-dimensional structure. The presence of the fluorine atom at the 4-position of the pyridine ring and the 3-position of the phenyl ring would influence the rotational barrier and the preferred dihedral angle due to steric and electronic effects.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the entire reaction pathway and determine the feasibility of a proposed mechanism.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent. The choice of solvent can influence the stability of charged intermediates and transition states, thereby altering the activation barrier and potentially changing the preferred reaction pathway. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to have a remarkable effect on certain transition metal-catalyzed C-H activation reactions, highlighting the importance of considering solvent effects in computational studies. A theoretical study on a reaction involving this compound would benefit from including solvent effects to provide a more realistic model of the reaction in a laboratory setting.

Non-Covalent Interactions and Intermolecular Forces

The supramolecular assembly and crystal packing of this compound are dictated by a variety of non-covalent interactions. The presence of fluorine atoms, the pyridine ring, and the phenyl ring creates a landscape ripe for a range of weak intermolecular forces that collectively determine the solid-state architecture of the compound. Computational and theoretical investigations into similarly fluorinated biaryl systems provide significant insight into the nature of these interactions.

The primary non-covalent interactions expected to play a role in the crystal structure of this compound include hydrogen bonds, halogen bonds, and π-interactions. The interplay of these forces is crucial in stabilizing the crystal lattice.

Detailed research findings on analogous fluorinated compounds, including substituted phenylpyridines and other biaryl systems, reveal the prevalence and significance of several types of non-covalent interactions. While specific experimental data for this compound is not available in the reviewed literature, the following interactions are anticipated based on its molecular structure and studies of related molecules.

Key Intermolecular Interactions:

C-H···F Interactions: These are among the most common and significant interactions in the crystal packing of fluorinated organic compounds. nih.gov The fluorine atoms in this compound, being electronegative, can act as weak hydrogen bond acceptors, forming interactions with hydrogen atoms from the aromatic rings of neighboring molecules. The strength and geometry of these bonds are influenced by the local electronic environment.

C-H···N Interactions: The nitrogen atom of the pyridine ring is a well-established hydrogen bond acceptor. It can form intermolecular hydrogen bonds with C-H donors from adjacent molecules, contributing to the formation of extended networks in the crystal lattice. researchgate.net

π-Interactions: The aromatic nature of both the pyridine and phenyl rings facilitates various π-interactions. These can include:

C-F···π Interactions: The fluorine substituents can interact with the π-systems of the aromatic rings of neighboring molecules. This type of interaction is a recognized contributor to the stability of crystal packing in fluorinated aromatic compounds. nih.gov

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the electron-rich π-face of an adjacent ring, further stabilizing the supramolecular structure. nih.gov

The following table provides a summary of the types of non-covalent interactions that are likely to be significant in the crystal structure of this compound, based on the analysis of similar compounds.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Significance in Crystal Packing |

| Hydrogen Bond | C-H (Aromatic) | F (Fluorine) | 2.2 - 2.6 | Directional, contributes to network formation |

| Hydrogen Bond | C-H (Aromatic) | N (Pyridine) | 2.4 - 2.8 | Stronger than C-H···F, significant directional influence |

| π-Interaction | C-F (Fluorophenyl/Fluoropyridine) | π-system (Pyridine/Phenyl) | 3.0 - 3.5 | Contributes to overall packing stability |

| π-Interaction | π-system (Pyridine/Phenyl) | π-system (Pyridine/Phenyl) | 3.3 - 3.8 | Important for stabilizing layered structures |

| π-Interaction | C-H (Aromatic) | π-system (Pyridine/Phenyl) | 2.5 - 2.9 | Adds to the cohesive energy of the crystal |

It is important to note that the actual crystal structure will be a result of the optimization of all these competing and cooperating interactions, leading to the most thermodynamically stable arrangement. The dihedral angle between the phenyl and pyridine rings will also be a critical factor in determining which interactions dominate. In a series of 4-O-arylperfluoropyridines, for example, the dihedral angles were found to vary significantly, influencing the nature and extent of intermolecular contacts. nih.govresearchgate.net

Derivatization Strategies and Applications of 4 Fluoro 2 3 Fluorophenyl Pyridine in Advanced Chemical Synthesis

Synthesis of Complex Polycyclic and Heterocyclic Systems

The strategic incorporation of 4-Fluoro-2-(3-fluorophenyl)pyridine into more complex molecular frameworks is a testament to its versatility in advanced chemical synthesis. The presence of two fluorine atoms on the pyridine (B92270) and phenyl rings, respectively, provides distinct reaction sites for derivatization, enabling the construction of intricate polycyclic and heterocyclic systems. These systems are of significant interest due to their potential applications in medicinal chemistry and materials science.

One common approach involves leveraging the reactivity of the fluorine atoms in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the fluorine substituents activate the aromatic system towards nucleophilic attack. This allows for the introduction of a variety of functional groups, which can then be used as handles for subsequent cyclization reactions. For instance, reaction with bifunctional nucleophiles can lead to the formation of fused heterocyclic systems.

Furthermore, cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are instrumental in extending the molecular framework. These reactions, catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon bonds, linking the this compound core to other aromatic or aliphatic moieties. This methodology is particularly useful for synthesizing biaryl and more extended conjugated systems. The resulting polycyclic aromatic hydrocarbons and complex heterocycles often exhibit unique photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) and other electronic devices.

A notable example of building complex systems is the synthesis of phenylpyrazoles, which are known for their biological activities. drugbank.com While not directly starting from this compound, the principles of combining substituted phenyl and heterocyclic rings are analogous. The synthesis of 2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine highlights how fluorinated phenyl and pyridine units can be brought together to form more complex heterocyclic structures. drugbank.com

The strategic sequencing of these derivatization and cyclization reactions allows for a high degree of control over the final molecular architecture. This control is crucial for fine-tuning the electronic and steric properties of the resulting polycyclic and heterocyclic systems, thereby optimizing their performance in specific applications.

Utilization as Precursors for Novel Fluorinated Ligands in Organometallic Catalysis

The derivatization of this compound serves as a powerful platform for the generation of novel fluorinated ligands essential in organometallic catalysis. The presence of fluorine atoms significantly influences the electronic properties of the resulting ligands, which in turn affects the stability and reactivity of the metal complexes they form.

Design Principles for Chiral and Achiral Ligands

The design of both chiral and achiral ligands from this compound is guided by the need to create specific steric and electronic environments around a metal center. The fluorine atoms can modulate the electron density of the ligand, impacting the metal-ligand bond strength and the catalytic activity of the resulting complex.

Achiral Ligands: The synthesis of achiral ligands often involves the substitution of the fluorine atoms with various functional groups. These modifications can be used to tune the ligand's properties. For example, the introduction of bulky substituents can create a sterically hindered environment around the metal, influencing the selectivity of catalytic reactions.

Chiral Ligands: The development of chiral ligands is crucial for asymmetric catalysis. A dual-ligand strategy has been shown to be effective, where achiral ligands can cluster inorganic building blocks while chiral ligands induce a chiral rotation. nih.gov This approach allows for flexible modulation of the chirality of superstructures by leveraging the competition in coordination chemistry. nih.gov The introduction of chiral auxiliaries to the this compound scaffold can be achieved through various synthetic routes. These chiral ligands can then be used to create asymmetric catalysts that can selectively produce one enantiomer of a chiral product.

A summary of ligand design strategies is presented in the table below:

| Ligand Type | Design Strategy | Key Features |

| Achiral | Substitution of fluorine atoms with functional groups. | Tunable electronic properties, steric hindrance. |

| Chiral | Introduction of chiral auxiliaries. | Asymmetric induction, enantioselectivity. |

| Dual-Ligand | Combination of achiral and chiral ligands. | Modulation of chirality, hierarchical self-assembly. nih.gov |

Coordination Chemistry with Transition Metals

The pyridine nitrogen and other introduced donor atoms on the ligand can coordinate to a variety of transition metals, including but not limited to palladium, iridium, and copper. The electronic effects of the fluorine atoms can influence the Lewis basicity of the coordinating atoms, thereby affecting the stability of the metal complex.

For instance, iridium(III) complexes with fluorinated phenylpyridine ligands are known for their applications in organic light-emitting diodes (OLEDs). The fluorine substitution can tune the emission color and improve the efficiency of the device. Similarly, copper-catalyzed reactions can be influenced by the electronic properties of the fluorinated ligands.

The table below summarizes the coordination of ligands with various transition metals and their applications:

| Transition Metal | Application | Key Properties of the Complex |

| Iridium(III) | OLEDs | Blue phosphorescence, high quantum efficiency. |

| Copper(I) | Photoluminescent Materials | Luminescence, stabilization of intermediates. |

| Palladium | Cross-coupling Reactions | High catalytic activity and selectivity. |

The ability to systematically modify the ligand structure through derivatization of this compound provides a powerful tool for the rational design of new organometallic catalysts with tailored properties.

Role in the Construction of Functional Organic Materials Precursors

The unique electronic and structural features of this compound make it a valuable precursor for the construction of functional organic materials. Its derivatization allows for the creation of tailored building blocks for advanced materials with specific optical, electronic, and self-assembly properties.

Incorporation into Conjugated Polymer Backbones

The integration of this compound derivatives into conjugated polymer backbones is a promising strategy for developing new materials for organic electronics. The fluorine atoms can significantly influence the electronic properties of the resulting polymers, such as their HOMO/LUMO energy levels and charge transport characteristics.

The synthesis of such polymers often involves the use of transition-metal-catalyzed cross-coupling reactions to link the fluorinated pyridine-based monomers with other aromatic units. The resulting polymers can exhibit enhanced thermal stability and improved performance in devices like organic photovoltaic cells and field-effect transistors. The electron-withdrawing nature of the fluorinated pyridine unit can lead to n-type or ambipolar charge transport behavior, which is desirable for certain electronic applications.

Molecular Building Blocks for Supramolecular Assemblies

Derivatives of this compound are excellent candidates for use as molecular building blocks in the construction of complex supramolecular assemblies. The pyridine nitrogen can act as a hydrogen bond acceptor, while the fluorinated rings can participate in non-covalent interactions such as π-π stacking and halogen bonding. These directional interactions can be exploited to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

The resulting supramolecular architectures can exhibit interesting properties, such as tunable fluorescence and responsiveness to external stimuli. rsc.org For example, the formation of different crystal polymorphs can lead to materials with distinct photophysical characteristics. rsc.org The ability to control the self-assembly process through molecular design opens up possibilities for creating novel materials for applications in sensing, data storage, and smart materials.

The table below highlights the role of this compound derivatives in functional organic materials:

| Material Type | Role of this compound Derivative | Potential Applications |

| Conjugated Polymers | Monomeric unit in the polymer backbone. | Organic photovoltaics, field-effect transistors. |

| Supramolecular Assemblies | Molecular building block for self-assembly. | Sensors, data storage, smart materials. rsc.org |

Application as Mechanistic Probes in Fundamental Chemical Studies

The utility of a molecule as a mechanistic probe hinges on its ability to provide insight into the step-by-step pathway of a chemical reaction. This is often achieved by observing the effects of isotopic labeling, substituent effects on reaction rates, or the trapping of intermediates. In the context of this compound, its structure offers several features that could theoretically be exploited for mechanistic studies.

The two fluorine atoms at distinct positions on the pyridine and phenyl rings could serve as sensitive reporters in ¹⁹F NMR spectroscopy. This technique allows for the monitoring of subtle changes in the electronic environment of the fluorine nuclei as a reaction progresses, potentially providing data on the formation of intermediates or transition states.

Furthermore, the fluorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The rate of this substitution can be highly sensitive to the nature of the nucleophile, the solvent, and the electronic properties of the rest of the molecule. A systematic study of these factors could provide valuable data for elucidating SNAr mechanisms on complex heterocyclic systems. However, specific studies detailing such an application for this compound are not prominently featured in the scientific literature.

The general principles of using fluorinated heterocycles in mechanistic studies are well-established. The high electronegativity of fluorine can influence the electron distribution within the aromatic system, affecting its reactivity. For pyridines, this generally enhances their susceptibility to nucleophilic attack at the positions ortho and para to the nitrogen atom. This predictable reactivity pattern is fundamental to their potential use in probing reaction mechanisms.

Although direct evidence is lacking for this compound, related fluorinated pyridines have been used to understand reaction pathways. For instance, the relative rates of substitution of different halogens at the same position can provide insight into the rate-determining step of an SNAr reaction.

In the absence of specific research on this compound as a mechanistic probe, its potential remains theoretical, based on the known reactivity of similar compounds. Future research may yet uncover specific applications for this molecule in elucidating complex chemical transformations.

Future Outlook and Emerging Research Directions in Fluorinated Biaryl Pyridine Chemistry

Development of Sustainable and Economically Viable Synthetic Routes

The development of sustainable and economically viable synthetic routes for fluorinated biaryl pyridines is a primary focus of current and future research. Traditional methods often rely on harsh reaction conditions, expensive reagents, and generate significant chemical waste. nii.ac.jp Modern approaches are geared towards minimizing environmental impact and improving cost-effectiveness.

Furthermore, the use of flow chemistry is gaining traction as a sustainable approach. sciencedaily.com Flow reactors offer enhanced safety, better control over reaction parameters, and the potential for continuous manufacturing, which can lead to higher yields and reduced waste. sciencedaily.com For example, a PFAS-free synthesis of fluorinated compounds has been developed using a packed bed flow reactor with cesium fluoride (B91410) as the fluorine source, highlighting a move towards more environmentally friendly reagents. sciencedaily.com

Here is a table summarizing various synthetic strategies for fluorinated pyridines:

| Synthetic Strategy | Key Features | Advantages | Challenges | Relevant Compounds |

| Late-Stage C-H Fluorination | Direct fluorination of C-H bonds in the final stages of synthesis. nih.govacs.org | High efficiency, applicable to complex molecules, mild conditions. nih.govresearchgate.net | Site-selectivity can be a challenge. acs.org | Roflumilast, Etoricoxib derivatives. acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., nitro, chloro) with a fluoride ion. acs.orgnih.gov | Good for specific isomers, can use simple fluoride sources. nih.gov | Requires activated substrates and sometimes harsh conditions. acs.org | Methyl 3-fluoropyridine-4-carboxylate. nih.gov |

| Balz-Schiemann Reaction | Diazotization of an aminopyridine followed by thermal decomposition in the presence of a fluoride source. nii.ac.jp | Uses inexpensive starting materials. nii.ac.jp | Product instability and purification difficulties. nii.ac.jp | 4-Fluoropyridine (B1266222). nii.ac.jp |

| Flow Chemistry | Reactions are conducted in a continuous flow system. sciencedaily.com | Enhanced safety, better control, potential for automation. sciencedaily.com | Initial setup costs can be high. | Various trifluoromethylated compounds. sciencedaily.com |

| Photoredox Catalysis | Utilizes light to drive chemical reactions. acs.org | Mild reaction conditions, high functional group tolerance. acs.org | Requires specialized equipment. | Diversely substituted 3-fluoropyridines. acs.org |

Exploration of Unprecedented Reactivity and Novel Bond Formations

The unique electronic properties conferred by fluorine atoms can lead to unprecedented reactivity in biaryl pyridine (B92270) systems. nih.gov Researchers are actively exploring these properties to develop novel bond-forming reactions and access previously inaccessible chemical space.

One area of interest is the activation of C-F bonds. While traditionally considered strong and unreactive, under specific conditions, C-F bonds can be activated to participate in cross-coupling reactions. nih.gov This opens up new avenues for the late-stage modification of fluorinated biaryl pyridines.

The development of novel catalytic systems is crucial for exploring this new reactivity. For example, the use of N-heterocyclic carbene (NHC) ligands in transition metal catalysis has shown promise in stabilizing metal centers and promoting challenging transformations. mdpi.com These catalysts can be tailored to influence the regioselectivity and efficiency of reactions involving fluorinated pyridines.

Furthermore, the unique reactivity of fluorinated pyridines can be harnessed in cycloaddition reactions. For instance, 4H-pyrazoles bearing electron-withdrawing fluoro substituents have been shown to be highly reactive dienes in Diels-Alder reactions, even in the absence of a catalyst. mit.edu This highlights the potential of fluorine substitution to modulate the reactivity of heterocyclic systems in predictable ways.

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design of synthetic routes for complex molecules like fluorinated biaryl pyridines. chemrxiv.orgacs.orgnih.gov These computational tools can analyze vast amounts of chemical data to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic pathways from scratch. chemrxiv.orgacs.orgnih.govchemrxiv.org

Computer-aided synthesis planning (CASP) applications, powered by ML algorithms, can perform retrosynthetic analysis to identify potential starting materials and reaction sequences. chemrxiv.orgacs.orgnih.gov These programs can incorporate various retrosynthesis knowledge and user-defined parameters to guide the search for the most efficient and sustainable routes. chemrxiv.orgacs.orgnih.gov For instance, a CASP application called ReTReK has been developed that integrates retrosynthesis knowledge as adjustable parameters to guide the search for promising synthetic routes. chemrxiv.orgacs.orgnih.gov

AI can also be used to predict the properties of novel compounds, allowing chemists to prioritize the synthesis of molecules with the desired characteristics. nih.gov This can significantly accelerate the drug discovery and materials development process. For example, AI has been used to design and integrate pyridine derivatives with potential antidiabetic and anticancer activities. nih.gov

The use of generative AI models can further enhance this process by proposing novel molecular structures along with their synthetic recipes. youtube.com These models learn from existing chemical knowledge to generate new molecules that are synthetically accessible and possess desirable properties. youtube.com

Here is a table outlining the role of AI and Machine Learning in synthetic chemistry:

| AI/ML Application | Description | Potential Impact |

| Computer-Aided Synthesis Planning (CASP) | Algorithms that perform retrosynthetic analysis to design synthetic routes. chemrxiv.orgacs.orgnih.gov | Faster and more efficient identification of optimal synthetic pathways. chemrxiv.orgacs.orgnih.gov |

| Reaction Outcome Prediction | ML models that predict the products and yields of chemical reactions. chemrxiv.org | Improved reaction optimization and reduced experimental effort. chemrxiv.org |

| Generative Molecular Design | AI models that generate novel molecular structures with desired properties. youtube.com | Accelerated discovery of new drugs and materials. youtube.com |

| Automated Synthesis | Robotic platforms that execute synthetic routes designed by AI. nih.gov | High-throughput synthesis and screening of new compounds. nih.gov |

Expansion of Synthetic Utility towards Structurally Diverse Molecular Architectures

The synthetic utility of 4-fluoro-2-(3-fluorophenyl)pyridine and related fluorinated biaryl pyridines is continuously expanding, with researchers exploring their use as building blocks for a wide range of structurally diverse molecular architectures. The presence of two fluorine atoms at distinct positions on the pyridine and phenyl rings offers multiple sites for further functionalization through reactions like nucleophilic aromatic substitution (SNAr). acs.org

The 2-fluoro substituent on the pyridine ring is particularly susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups, including amines, alcohols, and thiols. nih.govacs.org This late-stage functionalization approach enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. acs.org

The versatility of fluorinated biaryl pyridines also extends to the synthesis of complex polycyclic and heterocyclic systems. The pyridine and phenyl rings can serve as scaffolds for the construction of additional rings through intramolecular cyclization reactions. The development of new synthetic methodologies, such as those involving aryne intermediates, further expands the possibilities for creating novel molecular frameworks. rsc.org

The ability to synthesize a diverse range of molecules from a common fluorinated biaryl pyridine core is highly valuable in medicinal chemistry and materials science. It allows for the systematic exploration of chemical space and the fine-tuning of molecular properties to achieve desired biological activities or material characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.